MHPG Sulfate D3 potassium salt
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Overview
Description
MHPG Sulfate D3 potassium salt: is a deuterium-labeled compound derived from 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its applications in studying metabolic pathways and pharmacokinetics due to its stable isotopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MHPG Sulfate D3 potassium salt involves the incorporation of deuterium into the 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the parent compound.
Sulfation: Addition of sulfate groups to the deuterated compound.
Potassium Salt Formation: Conversion of the sulfated compound into its potassium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterium gas or deuterated solvents.
Automated Sulfation: Employing automated systems for efficient sulfation.
Purification: Utilizing chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: MHPG Sulfate D3 potassium salt undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of deuterated alcohols.
Substitution: Replacement of functional groups with deuterium-labeled groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Deuterated reagents such as deuterium chloride or deuterated acetic acid.
Major Products:
Oxidation Products: Deuterated quinones.
Reduction Products: Deuterated alcohols.
Substitution Products: Deuterium-labeled derivatives.
Scientific Research Applications
Chemistry: MHPG Sulfate D3 potassium salt is used as a tracer in studying chemical reactions and metabolic pathways. Its stable isotopic nature allows for precise tracking of molecular transformations .
Biology: In biological research, it is employed to investigate the metabolism of norepinephrine and related compounds. It helps in understanding the biochemical pathways and the role of deuterium in biological systems .
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. It aids in the development of new pharmaceuticals by providing insights into drug metabolism .
Industry: In the industrial sector, this compound is utilized in the production of deuterated drugs and chemicals. It is also used in quality control and analytical testing .
Mechanism of Action
MHPG Sulfate D3 potassium salt exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound replace hydrogen atoms, allowing for the tracking of molecular interactions and transformations. This helps in studying metabolic pathways and the pharmacokinetics of drugs. The compound targets specific enzymes and receptors involved in the metabolism of norepinephrine, providing valuable insights into biochemical processes .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt
- 3-Methoxy-4-Hydroxyphenylglycol sulfate potassium
- Norepinephrine Metabolite-D3 potassium salt
Uniqueness: MHPG Sulfate D3 potassium salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike its non-deuterated counterparts, it offers improved accuracy in pharmacokinetic and metabolic research .
Properties
IUPAC Name |
potassium;[4-(1,2-dihydroxyethyl)-2-(trideuteriomethoxy)phenyl] sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14);/q;+1/p-1/i1D3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJWBFZLNLKNR-NIIDSAIPSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11KO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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